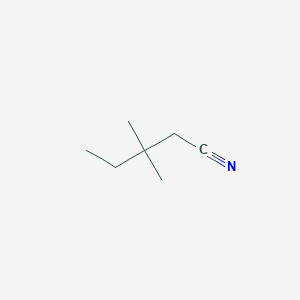

3,3-Dimethylpentanenitrile

Description

3,3-Dimethylpentanenitrile (systematic IUPAC name: pentanenitrile, 3,3-dimethyl-) is a branched aliphatic nitrile with the molecular formula C₇H₁₃N. Nitriles like this compound are critical intermediates in organic synthesis, particularly in the production of amines, carboxylic acids, and polymers .

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

3,3-dimethylpentanenitrile |

InChI |

InChI=1S/C7H13N/c1-4-7(2,3)5-6-8/h4-5H2,1-3H3 |

InChI Key |

ZRBLVTMNOAUKIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylpentan-2-one with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydration of 3,3-dimethylpentan-2-amine. This process often employs catalysts such as alumina or silica-alumina at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpentanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The nitrile can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide.

Reduction: Commonly employs lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium methoxide or potassium cyanide are often used.

Major Products Formed

Hydrolysis: Yields 3,3-dimethylpentanoic acid.

Reduction: Produces 3,3-dimethylpentan-2-amine.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethylpentanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpentanenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, such as hydrolysis and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

2,2-Dimethylpentanenitrile (CAS 20654-47-1)

2,4-Dimethylpentanenitrile

- Molecular Formula : C₇H₁₃N

- Key Properties :

- Applications : Acts as a radical initiator in polymerization reactions due to its stability under thermal conditions.

- Differentiation : The 2,4-dimethyl configuration may confer higher thermal stability than this compound, making it preferable in industrial polymer processes .

Functionally Modified Analogs

3-Hydroxy-4,4-dimethylpentanenitrile (CAS 220699-99-0)

3-Hydroxy-3-methyl-4-pentenenitrile (CAS 665-81-6)

- Molecular Formula: C₆H₉NO

- Key Properties :

- Applications: Potential use in cyclization reactions or as a precursor for heterocyclic compounds.

- Differentiation : The conjugated double bond enhances electrophilicity, contrasting with the saturated backbone of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.